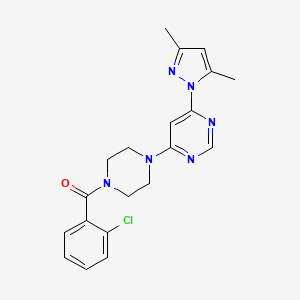

(2-clorofenil)(4-(6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

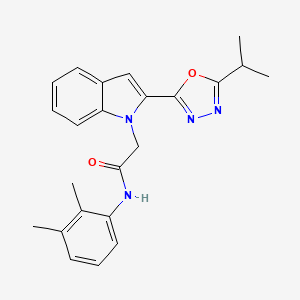

The compound of interest belongs to a class of molecules that often display significant biological activity, including antimicrobial and anticancer properties. Its structure includes moieties like pyrazole, pyrimidine, and piperazine, which are frequently encountered in medicinal chemistry due to their pharmacological potential.

Synthesis Analysis

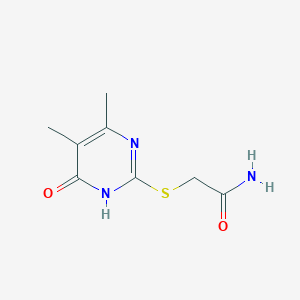

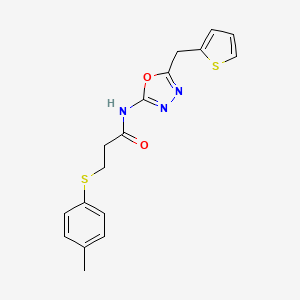

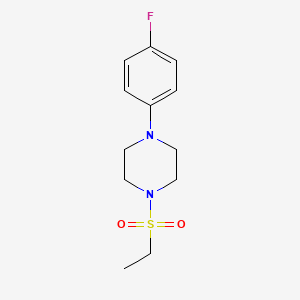

The synthesis of similar compounds, such as pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, involves starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds are then characterized using techniques like IR, ^1H NMR, ^13CNMR, mass spectra, and elemental analysis (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. For instance, studies have conducted detailed vibrational studies and DFT analysis to compare experimental and theoretical data, providing insights into the geometrical parameters, vibrational modes, and HOMO-LUMO energy distribution, which help in understanding the stability and electronic properties of these molecules (Sivakumar et al., 2021).

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol se han explorado por su potencial antiviral. Por ejemplo:

- Compuesto 1: 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró actividad inhibitoria contra la influenza A con un valor de IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) de 17.1 contra el virus CoxB3 .

- Compuesto 2: 4-Alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibió una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que van desde 0.4 a 2.1 μg/mL .

Actividades antileishmanial y antimalárica

Los compuestos que llevan pirazol, incluidos los que contienen grupos indol, han mostrado promesa en la lucha contra las enfermedades parasitarias:

- Compuesto 13: Un derivado de pirazolina recientemente sintetizado demostró una potente actividad antipromastigote in vitro. Los estudios de simulación molecular revelaron su patrón de unión favorable en el bolsillo LmPTR1, caracterizado por una menor energía libre de unión .

Otras actividades biológicas

Los derivados del indol exhiben una amplia gama de efectos farmacológicos:

- Anticancerígeno: Estos compuestos se han investigado por su potencial en el tratamiento del cáncer .

En resumen, el compuesto (2-clorofenil)(4-(6-(3,5-dimetil-1H-pirazol-1-il)pirimidin-4-il)piperazin-1-il)metanona es prometedor en varios contextos biológicos, y futuras investigaciones podrían revelar posibilidades terapéuticas adicionales. Los investigadores continúan explorando sus posibles aplicaciones, y su estructura única lo convierte en un tema emocionante para estudios futuros. 🌟 .

Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects . They have been found to have potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

Related pyrazole-bearing compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects

Cellular Effects

Related pyrazole derivatives have been shown to have significant effects on various types of cells . For example, some pyrazole compounds have demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolate . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related pyrazole compounds have been found to exert their effects at the molecular level through various mechanisms . For instance, some pyrazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects . These compounds may bind to these enzymes, inhibiting their activity and leading to changes in gene expression .

Dosage Effects in Animal Models

Related pyrazole compounds have been shown to have significant effects in animal models . For example, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities in mice .

Propiedades

IUPAC Name |

(2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKRBOOYZLNYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)